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For researchers, scientists, and drug development professionals engaged in Simian

Immunodeficiency Virus (SIV) studies, the accurate quantification of the viral core protein p27

is paramount. This guide provides a comparative overview of commercially available SIV p27

antigen enzyme-linked immunosorbent assay (ELISA) kits. As of late 2025, a specific

commercial kit designated "AG3.0" could not be identified in publicly available resources;

therefore, this guide will focus on a comparison of established commercial alternatives.

The detection and quantification of SIV p27 are crucial for a variety of research applications,

including monitoring viral replication in vitro and in vivo, evaluating the efficacy of antiviral

therapeutics, and supporting vaccine development efforts. Commercially available ELISA kits

offer a standardized and sensitive method for this purpose. This guide aims to assist

researchers in selecting the most appropriate kit for their specific needs by comparing key

performance characteristics and outlining the experimental protocols.

Performance Comparison of Commercial SIV p27
Antigen ELISA Kits
The selection of an appropriate SIV p27 antigen ELISA kit often depends on the specific

requirements of the experiment, such as the expected concentration of the antigen in the

samples and the desired level of sensitivity. The following table summarizes the performance

characteristics of several commercially available kits based on manufacturer-provided

information and data from research publications.
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Feature
ABL Inc. SIV
p27 Antigen
Capture Assay

XpressBio SIV
p27 ELISA
Assay

ZeptoMetrix
RETRO-TEK™
SIV p27
Antigen ELISA

Ultrasensitive
Digital
Immunoassay
(Research-
Based)

Assay Principle

Double antibody

sandwich

ELISA[1]

Sandwich ELISA
Sandwich

ELISA[2]

Bead-based

digital

immunoassay[3]

Linear Range
62.5 - 2000

pg/mL[1]

Not explicitly

stated, standard

curve

recommended

Standard curve

up to 1000

pg/mL

suggested[2]

0.016 - 250

pg/mL[3]

Limit of Detection

(LOD) / Minimal

Detectable Level

Below 62.5

pg/mL[1]
25 pg/mL

Not explicitly

stated

0.1 pg/mL (Limit

of Quantification)

[3]

Sample Types
Tissue culture

media[1]

Tissue culture

supernatants

Cell culture

media, research

specimens[2]

Culture

supernatants[3]

Cross-Reactivity

Weakly cross-

reacts with HIV-2

p27; does not

detect HIV-1

p24[1]

Not specified Not specified Not specified

Experimental Principles and Workflow
The majority of commercially available SIV p27 antigen ELISA kits operate on the principle of a

sandwich immunoassay. This technique involves the capture of the SIV p27 antigen between

two layers of antibodies: a capture antibody coated onto the surface of the microplate wells and

a detection antibody that is subsequently added.

The general workflow for a typical SIV p27 antigen sandwich ELISA is as follows:
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SIV p27 Antigen ELISA Workflow

Start 1. Add Standards & Samples to Coated PlatePrepare reagents 2. Incubate to Capture Antigen 3. Wash to Remove Unbound Material 4. Add Biotinylated Detection Antibody 5. Incubate to Form Sandwich 6. Wash to Remove Unbound Antibody 7. Add Streptavidin-HRP 8. Incubate for Enzyme Binding 9. Wash to Remove Unbound Enzyme 10. Add TMB Substrate 11. Incubate for Color Development 12. Add Stop Solution 13. Read Absorbance at 450 nm End
Analyze data
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Figure 1: Generalized workflow for a sandwich ELISA-based SIV p27 antigen detection assay.

A more detailed representation of the molecular interactions at each step is provided below:

SIV p27 Sandwich ELISA Principle
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Figure 2: Molecular principle of the SIV p27 sandwich ELISA.

Detailed Experimental Protocols
The following is a generalized protocol based on common procedures for commercially

available SIV p27 antigen ELISA kits. Researchers should always refer to the specific manual

provided with the kit they are using.

Materials and Reagents (Typically Provided in Kits):

Microplate pre-coated with anti-SIV p27 capture antibody

SIV p27 antigen standard

Biotinylated anti-SIV p27 detection antibody

Streptavidin-Horseradish Peroxidase (HRP) conjugate

Wash buffer concentrate

Assay diluent

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

Stop solution

Plate sealers

Procedure:

Reagent Preparation: Prepare all reagents according to the kit's instructions. This typically

involves diluting wash buffers, reconstituting lyophilized standards and antibodies, and

preparing a standard curve by serially diluting the SIV p27 antigen standard.

Sample Addition: Add standards, controls, and samples to the appropriate wells of the

microplate.
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Antigen Capture Incubation: Cover the plate and incubate to allow the SIV p27 antigen in the

samples to bind to the capture antibodies. Incubation times and temperatures vary by

manufacturer.

Washing: Aspirate the contents of the wells and wash the plate multiple times with the diluted

wash buffer to remove any unbound material.

Detection Antibody Incubation: Add the biotinylated detection antibody to each well. Cover

the plate and incubate to allow the detection antibody to bind to the captured SIV p27

antigen.

Washing: Repeat the washing step to remove unbound detection antibody.

Enzyme Conjugate Incubation: Add the Streptavidin-HRP conjugate to each well. This will

bind to the biotin on the detection antibody. Cover the plate and incubate.

Washing: Repeat the washing step to remove unbound enzyme conjugate.

Substrate Incubation: Add the TMB substrate to each well. The HRP enzyme will catalyze a

color change. Incubate in the dark for a specified period.

Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction. This

will typically change the color of the solution.

Read Plate: Measure the optical density (OD) of each well at a specific wavelength (usually

450 nm) using a microplate reader.

Data Analysis: Generate a standard curve by plotting the OD values of the standards against

their known concentrations. Use the standard curve to determine the concentration of SIV

p27 in the unknown samples.

Considerations for Kit Selection
Sensitivity: For studies involving low viral loads, an assay with a lower limit of detection is

crucial. The ultrasensitive digital immunoassay, while not a conventional ELISA,

demonstrates the potential for significantly higher sensitivity.[3]
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Dynamic Range: The linear range of the assay should encompass the expected

concentrations of SIV p27 in the samples. Samples with concentrations exceeding the upper

limit of the linear range will require dilution.

Sample Type Compatibility: Ensure the kit is validated for the specific sample matrix you are

using (e.g., cell culture supernatant, plasma).

Throughput: The 96-well plate format of most ELISA kits is suitable for moderate to high-

throughput screening.

In conclusion, while the search for a specific "AG3.0" SIV p27 ELISA kit was inconclusive,

several reputable commercial options are available to researchers. The choice of kit should be

guided by the specific experimental needs, with careful consideration of performance

characteristics such as sensitivity and dynamic range. For highly sensitive applications,

exploring newer technologies like digital immunoassays may be warranted.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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